molecular formula C15H12O3 B088672 4-Acetoxybenzophenone CAS No. 13031-44-2

4-Acetoxybenzophenone

Cat. No.: B088672
CAS No.: 13031-44-2
M. Wt: 240.25 g/mol
InChI Key: DGBLQRCFBNFTSZ-UHFFFAOYSA-N
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Description

4-Acetoxybenzophenone (4-ABP) is an organic compound that has been studied extensively for its potential applications in various scientific fields. It is a colorless solid that can be synthesized in the laboratory, and it has a wide range of properties that make it useful for research and development. 4-ABP has been studied for its potential use in the synthesis of drugs and other organic compounds, as well as its potential applications in biochemistry and physiology. In

Scientific Research Applications

  • Environmental Monitoring : A study by Negreira et al. (2009) developed a method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for determining derivatives of 2-hydroxybenzophenone, closely related to 4-Acetoxybenzophenone, in environmental water samples. This method is important for monitoring the presence of UV absorbers in the aquatic environment, particularly in wastewater samples (Negreira et al., 2009).

  • Skin Metabolism Research : Goebel et al. (2009) investigated the dermal metabolism of aminophenols, which can be structurally related to this compound. This research is significant for understanding how chemicals like this compound might metabolize in the skin, particularly for compounds used in hair coloring products (Goebel et al., 2009).

  • Pharmaceutical Research : The research by Di Bari et al. (2002) used a 4-hydroxybenzoate chromophore, similar in structure to this compound, for the absolute configuration assignment of chiral carboxylic acids in pharmaceuticals. This approach is crucial for the development of precise pharmaceutical compounds (Di Bari et al., 2002).

  • Analytical Chemistry : Tarazona et al. (2013) developed a method for the determination of benzophenone-3 and its main metabolites in human serum, highlighting the importance of this compound-related compounds in biological monitoring and analytical chemistry (Tarazona et al., 2013).

  • Soil Microbial Research : A study by Guo et al. (2015) on the effects of 4-hydroxybenzoic acid on soil microbial community structure provides insights into how derivatives like this compound might impact soil ecosystems. This research is vital for understanding the ecological implications of such compounds (Guo et al., 2015).

  • Biodegradation Research : Różalska et al. (2013) investigated the ability of the fungus Metarhizium to degrade nonylphenol, a compound related to this compound. This study is relevant for exploring biodegradation processes of similar environmental contaminants (Różalska et al., 2013).

Safety and Hazards

The safety data sheet for 4-Acetoxybenzophenone indicates that it may be harmful if swallowed and may cause skin and eye irritation . It is recommended to handle this compound with appropriate safety measures.

Properties

IUPAC Name

(4-benzoylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-11(16)18-14-9-7-13(8-10-14)15(17)12-5-3-2-4-6-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBLQRCFBNFTSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70345874
Record name 4-Acetoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13031-44-2
Record name 4-Acetoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared from 4-hydroxybenzophenone and acetyl chloride in pyridine and recrystallized from ethanol (M.P.~82°-83.5° C.). See J. Chem. Soc., 2867 (1927).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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